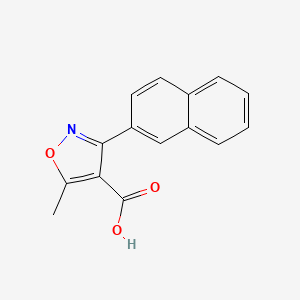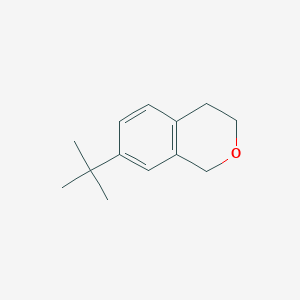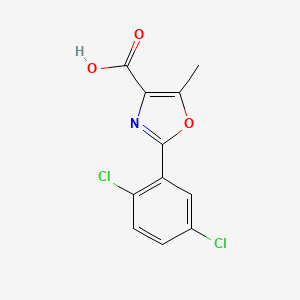![molecular formula C7H6BrN3O3 B13685857 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate typically involves the reaction of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine with carboxylic acid under specific conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis, which has been shown to yield high purity products efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Material Science: The compound is explored for its properties in creating new materials with specific functionalities.
Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.
Mecanismo De Acción
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Another triazole-pyridine compound with similar structural features.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: A methylated derivative with distinct properties.
Uniqueness
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H6BrN3O3 |
|---|---|
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrate |
InChI |
InChI=1S/C7H4BrN3O2.H2O/c8-4-1-5(7(12)13)6-10-9-3-11(6)2-4;/h1-3H,(H,12,13);1H2 |
Clave InChI |
WYQYFKYNFMEZHO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NN=CN2C=C1Br)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)


![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)


![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)

![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)




